molecular formula C17H27NO7 B4044410 N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Cat. No.: B4044410
M. Wt: 357.4 g/mol
InChI Key: WHBGUUUIAAJTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-2-butanamine oxalate” is a chemical compound with the molecular formula C17H27NO7 . It is related to “N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-2-butanamine” which has the molecular formula C15H25NO3 .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-2-butanamine oxalate”, the molecular formula is C17H27NO7 , indicating that it contains 17 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms.

Scientific Research Applications

Synthetic Methodology and Chemical Analysis

Research on compounds with structural similarities to "N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-2-butanamine oxalate" often focuses on synthetic methodologies and chemical analysis. For instance, studies on novel copolymers and synthesis processes demonstrate the preparation of complex organic molecules and their potential applications in materials science. The synthesis of novel trisubstituted ethylenes and their copolymerization with styrene highlights the relevance of similar compounds in creating new materials with potentially unique properties (Kharas et al., 2015).

Pharmacological Research

Compounds structurally related to "N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-2-butanamine oxalate" have been explored in pharmacological contexts, excluding direct implications of drug use and dosage. Research includes the synthesis and evaluation of compounds for their gastric acid antisecretory activity, indicative of the potential for similar compounds to be investigated for therapeutic applications (Ueda et al., 1991).

Environmental Chemistry

In the field of environmental chemistry, related research investigates the degradation of organic pollutants and the role of specific chemical reactions in environmental remediation processes. For example, the photolysis of octylphenol ethoxylates in water under simulated sunlight conditions, mediated by Fe(III)-oxalate complexes, showcases the degradation mechanisms of complex organic molecules in aquatic environments (Liu et al., 2010).

Properties

IUPAC Name

N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-4-13(2)16-8-9-18-10-11-19-15-7-5-6-14(12-15)17-3;3-1(4)2(5)6/h5-7,12-13,16H,4,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBGUUUIAAJTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=CC=CC(=C1)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

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